molecular formula C11H16N2O B14651390 N-Methyl-N-(1-phenylpropan-2-yl)urea CAS No. 52789-32-9

N-Methyl-N-(1-phenylpropan-2-yl)urea

Cat. No.: B14651390
CAS No.: 52789-32-9
M. Wt: 192.26 g/mol
InChI Key: IYHKGNRUBCXPHF-UHFFFAOYSA-N
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Description

N-Methyl-N-(1-phenylpropan-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group attached to a phenylpropan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1-phenylpropan-2-yl)urea typically involves the reaction of N-methylurea with 1-phenylpropan-2-ylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

N-methylurea+1-phenylpropan-2-ylamineThis compound\text{N-methylurea} + \text{1-phenylpropan-2-ylamine} \rightarrow \text{this compound} N-methylurea+1-phenylpropan-2-ylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1-phenylpropan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The urea group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-Methyl-N-(1-phenylpropan-2-yl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurodegenerative diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-Methyl-N-(1-phenylpropan-2-yl)urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(1-phenylpropan-2-yl)amine
  • N-Methyl-N-(1-phenylpropan-2-yl)carbamate
  • N-Methyl-N-(1-phenylpropan-2-yl)thiourea

Uniqueness

N-Methyl-N-(1-phenylpropan-2-yl)urea is unique due to its specific structural features and the presence of the urea functional group. This distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

CAS No.

52789-32-9

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-methyl-1-(1-phenylpropan-2-yl)urea

InChI

InChI=1S/C11H16N2O/c1-9(13(2)11(12)14)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,14)

InChI Key

IYHKGNRUBCXPHF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)C(=O)N

Origin of Product

United States

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